An In-depth Technical Guide to 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS No. 71819-31-3)
An In-depth Technical Guide to 2-(2-Bromophenyl)-1-methylpyrrolidine (CAS No. 71819-31-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-1-methylpyrrolidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information on its precursor, analogous compounds, and established synthetic methodologies to offer a robust scientific resource.
Compound Identity and Physicochemical Properties
2-(2-Bromophenyl)-1-methylpyrrolidine is a substituted N-methylpyrrolidine derivative. The presence of a bromophenyl group at the 2-position of the pyrrolidine ring makes it a valuable intermediate for further functionalization, particularly through cross-coupling reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 71819-31-3 | [1] |
| Molecular Formula | C₁₁H₁₄BrN | [1] |
| Molecular Weight | 240.14 g/mol | [1] |
| IUPAC Name | 2-(2-bromophenyl)-1-methylpyrrolidine | N/A |
| Physical Form | Predicted to be a liquid | N/A |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis Pathway
The synthesis of 2-(2-Bromophenyl)-1-methylpyrrolidine can be logically approached as a two-step process. The first step involves the synthesis of the secondary amine precursor, 2-(2-bromophenyl)pyrrolidine, followed by its N-methylation to yield the final tertiary amine.
Step 1: Synthesis of 2-(2-Bromophenyl)pyrrolidine
A reliable method for the synthesis of the precursor, 2-(2-bromophenyl)pyrrolidine, has been documented, starting from 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole.[2] This involves the reduction of the cyclic imine using a borohydride reagent.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)pyrrolidine [2]
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Reaction Setup: Dissolve 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole (88 g, 393 mmol) in methanol (1300 mL) in a suitable reaction vessel.
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Acidification and Cooling: Add acetic acid (330 mL) to the solution and cool the mixture to -65°C under a nitrogen atmosphere.
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Reduction: Add sodium borohydride (22.28 g, 589 mmol) portion-wise over a period of 1 hour, maintaining the temperature at -65°C.
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Reaction Monitoring: Stir the reaction mixture at -65°C for 30 minutes, then allow it to warm to room temperature.
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Solvent Removal: Remove the bulk of the methanol under reduced pressure.
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Work-up (Acid Extraction): Add 5N HCl (950 mL) to the residue and extract with diethyl ether (2 x 500 mL) to remove non-basic impurities.
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Work-up (Basification): Basify the aqueous layer with sodium hydroxide pellets (310 g) while cooling in an ice bath to maintain a temperature below 30°C.
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Work-up (Product Extraction): Extract the basified aqueous solution with ethyl acetate (3 x 800 mL).
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Purification: Combine the organic extracts, wash with brine (800 mL), dry over sodium sulfate, and evaporate the solvent. Purify the crude product by silica gel chromatography, eluting with a gradient of methylene chloride-ethanol (19:1 to 9:1), to yield 2-(2-bromophenyl)pyrrolidine.[2]
Step 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[3][4] It utilizes an excess of formic acid and formaldehyde as the methylating agent.[3] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[3]
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[5] The loss of carbon dioxide drives the reaction to completion.[3]
Caption: Proposed Eschweiler-Clarke N-methylation of 2-(2-bromophenyl)pyrrolidine.
Representative Experimental Protocol: N-Methylation of 2-(2-Bromophenyl)pyrrolidine
This protocol is based on the general principles of the Eschweiler-Clarke reaction and should be optimized for this specific substrate.
-
Reaction Setup: To a solution of 2-(2-bromophenyl)pyrrolidine (1 equivalent) in a suitable solvent (e.g., methanol or water), add an excess of aqueous formaldehyde (e.g., 2.5 equivalents of a 37% solution) and an excess of formic acid (e.g., 2.5 equivalents of a 98-100% solution).
-
Heating: Heat the reaction mixture to reflux (typically around 100°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Cooling and Basification: After completion, cool the reaction mixture to room temperature and carefully basify with a strong base, such as sodium hydroxide, to a pH greater than 10.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Chemical Reactivity and Potential Applications
The chemical structure of 2-(2-Bromophenyl)-1-methylpyrrolidine offers several avenues for further chemical modification and suggests its potential utility in drug discovery and materials science.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents on the phenyl ring, enabling the synthesis of diverse compound libraries.
-
Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) to generate an aryllithium species. This intermediate can then be reacted with various electrophiles to introduce different functional groups.
-
Pharmaceutical Scaffolding: The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and FDA-approved drugs.[6][7] Its non-planar, three-dimensional structure is advantageous for exploring chemical space in drug design.[6] The N-methyl group can serve as a hydrogen bond acceptor and can influence the compound's solubility and pharmacokinetic properties.[7] While specific applications for 2-(2-Bromophenyl)-1-methylpyrrolidine are not widely reported, its structure makes it a promising building block for the synthesis of novel therapeutic agents targeting a variety of biological targets.
Caption: Potential synthetic transformations of 2-(2-bromophenyl)-1-methylpyrrolidine.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm. - Pyrrolidine CH: A multiplet for the proton at the 2-position. - N-CH₃: A singlet around δ 2.2-2.5 ppm. - Pyrrolidine CH₂: Multiple multiplets in the aliphatic region (δ 1.5-3.5 ppm). |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 120-145 ppm, with the carbon bearing the bromine atom shifted. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 20-70 ppm). - N-CH₃ Carbon: A signal around δ 40-45 ppm. |
| IR Spectroscopy | - C-H (Aromatic): Stretching vibrations above 3000 cm⁻¹. - C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹. - C=C (Aromatic): Stretching vibrations around 1600 cm⁻¹ and 1470 cm⁻¹. - C-Br: Stretching vibration in the fingerprint region (typically below 700 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z 240 and 242 with approximately equal intensity, characteristic of a single bromine atom. - Key Fragments: Loss of the bromine atom, fragmentation of the pyrrolidine ring. |
Safety and Handling
Based on available safety data sheets for this and structurally similar compounds, 2-(2-Bromophenyl)-1-methylpyrrolidine should be handled with appropriate care in a laboratory setting.
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, well-ventilated place.
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